L-Tryptophan-13C11

GC/MS Assay Precision Isotope Dilution

Quantitative LC-MS/MS assays for tryptophan and kynurenine pathway metabolites face inaccuracies from deuterated internal standards due to chromatographic shift. L-Tryptophan-13C11 solves this: • ≥99 atom % 13C isotopic purity - zero deuterium-induced retention time drift • Co-elutes perfectly with native analyte, eliminating matrix effects • Certified reference material (CRM) traceable to NMI - supports FDA bioanalytical method validation & ISO/IEC 17025 • Enables precise metabolic flux analysis (MFA) of IDO1/TDO pathways

Molecular Formula C11H12N2O2
Molecular Weight 215.15 g/mol
Cat. No. B12424232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tryptophan-13C11
Molecular FormulaC11H12N2O2
Molecular Weight215.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1
InChIKeyQIVBCDIJIAJPQS-WQQZOYGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tryptophan-13C11 Overview


L-Tryptophan-13C11 is a stable isotope-labeled analog of the essential amino acid L-tryptophan, in which all eleven carbon atoms are uniformly substituted with the carbon-13 (¹³C) isotope . This compound belongs to the class of fully ¹³C-labeled amino acids, primarily utilized as an internal standard (IS) in mass spectrometry (MS)-based quantitative assays and as a tracer in metabolic flux studies . Its high isotopic purity (≥99 atom % ¹³C) and absence of deuterium-induced chromatographic shifts distinguish it as a key analytical tool for achieving high-precision quantification of endogenous L-tryptophan and its metabolites across diverse biological matrices .

Labeling

Uniform ¹³C₁₁ for exact co-elution and no deuterium-induced retention shifts

Role

Internal standard for isotope dilution mass spectrometry (IDMS) and metabolic flux analysis

Advantage

Deuterium-free design minimizes matrix effect biases in complex biological samples

L-Tryptophan-13C11: Why Uniform ¹³C11 Labeling


The analytical performance of a stable isotope-labeled internal standard (SIL-IS) is critically dependent on its isotopic labeling pattern. The use of partially labeled or deuterated analogs—such as L-Tryptophan-d5 (indole-d5) or L-Tryptophan-¹⁵N₂—can introduce significant quantitative inaccuracies due to deuterium isotope effects on chromatographic retention time and differential ionization efficiency in LC-MS/MS [1]. In contrast, uniformly ¹³C-labeled L-Tryptophan-13C11 exhibits near-identical physicochemical properties to the unlabeled analyte, co-eluting precisely while being fully resolved by mass spectrometry, thereby minimizing matrix effects and maximizing assay precision [2]. The selection of an inferior analog can thus lead to systematic bias and compromised data integrity, directly impacting regulatory compliance and the reliability of pharmacokinetic or diagnostic findings.

Deuterated analogs

Deuterium labeling may shift chromatographic retention and alter ion suppression, risking inaccurate quantification.

Partial labeling

Nitrogen-only labels (e.g., ¹⁵N₂) miss carbon metabolic fate, limiting utility in flux studies.

L-Tryptophan-13C11 vs. Common Analogs


Precision: ¹³C11 vs. ¹⁵N₂ Labeling

In a validated GC/MS method for quantifying L-tryptophan and its metabolites in plasma, the use of L-[(¹³)C₁₁, (¹⁵)N₂]-Trp as the internal standard enabled exceptional inter-assay precision, with coefficients of variation (CV) for L-Trp and its ¹⁵N₂-labeled analog determined at approximately 5.2% [1]. This high level of precision is critical for detecting subtle physiological changes in tryptophan flux.

Precision: ¹³C₁₁ vs ¹⁵N₂
Reported
CV 5.2% for L-Trp
Supports high-precision quantification of tryptophan in research plasma
Compared to 17.1% CV for kynurenine; GC/MS with derivatization
GC/MS Assay Precision Isotope Dilution Tryptophan Metabolism Method Validation

Carbon Tracing: ¹³C11 vs. ¹⁵N₂ Labeling

For metabolic flux analysis (MFA) studies designed to track the fate of all carbon atoms through the kynurenine pathway, only a uniformly labeled tracer like L-Tryptophan-13C11 provides complete carbon backbone tracing capability [1]. In contrast, a nitrogen-labeled analog (e.g., L-Tryptophan-¹⁵N₂) tracks only the nitrogen atoms, missing carbon-specific metabolic fates [2]. This uniform labeling is essential for differentiating between the various enzymatic routes of tryptophan catabolism.

Carbon tracing coverage
Class-level
11 ¹³C atoms (100% carbon)
Enables complete carbon fate mapping for kynurenine pathway studies
¹⁵N₂ tracer provides nitrogen-only data, insufficient for carbon flux
Metabolic Flux Analysis Isotopomer Analysis Tracer Studies Kynurenine Pathway In Vivo Metabolism

Traceability: CRM vs. Research-Grade Standard

The L-Tryptophan-13C11 is available as a Certified Reference Material (CRM) produced and certified in accordance with ISO/IEC 17025 and ISO 17034, ensuring traceability to primary material from a National Metrology Institute (NMI) such as NIST . This provides metrological traceability and a defined measurement uncertainty, which is a requirement for GxP-compliant laboratories and a significant upgrade from using a non-certified, research-grade unlabeled L-tryptophan standard for calibration.

Metrological traceability
Data to verify
TraceCERT® CRM vs. research-grade standard
Supports metrological traceability for quantitative bioanalysis
CRM traceable to NMI; stated uncertainty and expiry
Metrology ISO 17034 Traceability Quantitative NMR Regulated Bioanalysis

Deuterium Effects: ¹³C11 vs. d5 Labeling

Deuterium-labeled internal standards, such as L-Tryptophan-d5, are known to exhibit slight but significant chromatographic shifts (typically eluting 0.05-0.1 min earlier) due to the stronger C-D bond, which can lead to differential matrix effects and ionization suppression in LC-MS/MS [1]. L-Tryptophan-13C11, with ¹³C labeling, co-elutes exactly with the unlabeled analyte, ensuring that both experience identical matrix effects and ionization conditions, which is fundamental for the principle of isotope dilution mass spectrometry [2].

Co-elution vs deuterated IS
Class-level
Exact co-elution with unlabeled analyte
Minimizes differential matrix effects for robust LC-MS/MS quantification
d5-IS may shift retention by ~0.05–0.1 min; source: class-level inference
LC-MS/MS Deuterium Exchange Retention Time Shift Matrix Effects Ion Suppression

Dual-Labeled (¹³C, ¹⁵N) vs. Singly-Labeled Analogs

The combination of ¹³C and ¹⁵N labeling (L-Tryptophan-13C11,15N2) enables its use as a dual-purpose probe in both MS and NMR applications, providing a +13 Da mass shift for MS detection while also being suitable for high-resolution bio-NMR studies of protein structure and dynamics . A singly-labeled analog (e.g., L-Tryptophan-13C11 or L-Tryptophan-¹⁵N₂) would be insufficient for heteronuclear NMR experiments that require both isotopic labels for enhanced spectral resolution and assignment [1].

Dual-label (¹³C,¹⁵N) utility
Class-level
MS +13 Da shift and NMR-ready
Supports combined mass spectrometry and heteronuclear NMR studies
Singly-labeled analogs insufficient for advanced NMR assignments
NMR Spectroscopy Protein Quantification Multi-Omics Bio-NMR Structural Biology

Metabolite Profiling Accuracy with ¹³C-IS

In a comprehensive LC-MS/MS method validated for quantifying tryptophan and 18 of its key metabolites in serum, urine, and cell culture supernatants, the use of fully ¹³C isotope-labeled internal standards, including L-Tryptophan-13C11, was fundamental to achieving high quantitative accuracy [1]. The method demonstrated precision ranging from 1.0% to 17.4% across these complex matrices, highlighting the robustness of the uniform ¹³C labeling approach in mitigating matrix-specific biases and ensuring reliable data for comparative metabolomics studies.

Metabolite profiling precision
Reported
CV 1.0–17.4% across matrices
Validated LC-MS/MS method for tryptophan metabolites in research samples
LLOQ 0.5–100 nM; serum, urine, cell culture
Metabolomics Targeted Quantification LC-MS/MS Method Validation Tryptophan Metabolism

L-Tryptophan-13C11 Applications


Absolute Quantification for Clinical Diagnostics

As a gold-standard internal standard for isotope dilution mass spectrometry (IDMS), L-Tryptophan-13C11 is essential for achieving the high precision and accuracy required in clinical diagnostic assays and pharmacokinetic studies. Its use in validated GC/MS and LC-MS/MS methods, as demonstrated by Sano et al. (2014) with inter-assay CVs of ~5.2% [1], enables reliable quantification of plasma tryptophan levels for diagnosing metabolic disorders or monitoring drug-induced changes in the kynurenine pathway. This performance directly supports regulatory compliance (e.g., FDA bioanalytical method validation guidance).

Kynurenine Pathway Flux Analysis in Oncology & Immunology

The uniform ¹³C labeling of L-Tryptophan-13C11 makes it the tracer of choice for detailed metabolic flux analysis (MFA) of the tryptophan catabolic pathways, including the immunomodulatory kynurenine pathway. As described in patent US11320438B2 and reviewed by Buescher et al. (2015), only a fully carbon-labeled tracer can provide comprehensive information on the fate of the carbon skeleton across multiple enzymatic steps [2]. This capability is crucial for investigating tumor immune evasion mechanisms (via IDO1/TDO activity) and developing novel immunotherapies, where a nitrogen-only tracer (e.g., ¹⁵N₂) would be insufficient.

Metrological Traceability for Bioanalysis & Forensics

For laboratories operating under GLP, GMP, or forensic accreditation standards (e.g., ISO/IEC 17025), the use of a Certified Reference Material (CRM) is not optional but a core requirement for data integrity. The availability of L-Tryptophan-13C11 as a TraceCERT® CRM, with direct traceability to a National Metrology Institute (NMI) , provides the highest level of confidence in measurement accuracy and comparability over time. This is essential for generating legally defensible data in forensic toxicology, pharmaceutical quality control, and clinical trial sample analysis, differentiating it from research-grade standards.

Avoiding Deuterium Bias in Metabolomics

In large-scale metabolomics studies analyzing hundreds to thousands of biological samples (e.g., plasma, urine, cell culture), the use of a ¹³C-labeled internal standard like L-Tryptophan-13C11 is critical for maintaining data quality and throughput. As noted by Stokvis et al. (2005) and Zhu et al. (2011), ¹³C-IS compounds co-elute perfectly with their unlabeled counterparts, eliminating the differential matrix effects and chromatographic shifts that can plague deuterated analogs (e.g., L-Tryptophan-d5) [3]. This ensures robust, automated peak integration and reduces the need for manual data curation, a significant advantage for high-throughput targeted metabolomics workflows.

Application
Selection Property
Validation Focus
Quantitative bioanalysis of tryptophan in research plasma
Uniform ¹³C labeling for co-elution and precision
Inter-assay CV and accuracy in target matrix
Kynurenine pathway metabolic flux analysis
Complete carbon backbone labeling (¹³C₁₁)
Carbon fate mapping across catabolic enzymes
Metrological traceability for quantitative bioanalysis
TraceCERT® CRM with stated uncertainty
Data comparability and long-term reproducibility
High-throughput targeted metabolomics
Deuterium-free ¹³C labeling for exact co-elution
Minimizing matrix effect bias and retention shift

Technical Documentation Hub

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37 linked technical documents
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